Product packaging for 2-Bromo-4-(4-ethylphenoxy)benzoicacid(Cat. No.:)

2-Bromo-4-(4-ethylphenoxy)benzoicacid

Cat. No.: B13120545
M. Wt: 321.16 g/mol
InChI Key: WLSZKVZJOUZLLK-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenoxy Benzoic Acids in Contemporary Chemical Research

Halogenated phenoxy benzoic acids are a class of compounds extensively studied in modern chemical research. The incorporation of halogen atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, halogens are often introduced to enhance the metabolic stability of a drug, improve its binding affinity to a target protein, or modify its bioavailability. nih.gov For instance, chlorine is a key component in many drugs used to treat a variety of diseases. nih.gov

This class of compounds serves as versatile building blocks in organic synthesis. The halogen and carboxylic acid groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Research in this area often focuses on developing new synthetic methodologies for their preparation and exploring their utility as intermediates for pharmaceuticals and agrochemicals. For example, derivatives of phenoxybenzoic acid have been investigated for various pharmacological activities. researchgate.netresearchgate.net The environmental and toxicological profiles of some halogenated phenoxy acids, particularly chlorinated derivatives used as herbicides, have also been a subject of extensive study. epa.gov

Structural Significance of the 2-Bromo-4-(4-ethylphenoxy)benzoic acid Scaffold in Organic Chemistry

The molecular architecture of 2-Bromo-4-(4-ethylphenoxy)benzoic acid is defined by several key structural motifs that are significant in organic chemistry.

Aromatic Scaffolds: The molecule is built upon two phenyl rings, a foundational structure in many synthetic and biologically active compounds.

Carboxylic Acid Group: The benzoic acid moiety is a common feature in organic chemistry, imparting acidic properties and serving as a key handle for synthetic modifications such as esterification or amidation. In the solid state, these groups often form hydrogen-bonded dimers. nih.govresearchgate.net

Ether Linkage: The diaryl ether linkage (phenoxy) connects the two aromatic rings. This bond introduces conformational flexibility to the molecule. The dihedral angle between the two aromatic rings is a critical structural parameter, as seen in related structures like 3-Methyl-2-(4-methylphenoxy)benzoic acid, which adopts a nearly perpendicular conformation. nih.gov

Halogen Substitution: The bromine atom at the 2-position (ortho to the carboxylic acid) has a profound impact. Its size creates steric hindrance that can influence the orientation of the carboxyl group relative to the ring. Electronically, as an electron-withdrawing group, it increases the acidity of the benzoic acid and influences the reactivity of the aromatic ring in substitution reactions.

Alkyl Substitution: The ethyl group at the 4-position of the phenoxy ring is an electron-donating group that can subtly influence the electronic properties of that ring.

The synthesis of this scaffold would likely involve forming the diaryl ether bond, a classic transformation in organic chemistry. The Ullmann condensation is a well-established method for this purpose, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). synarchive.comwikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions with the use of specific ligands. acs.orgorganic-chemistry.orgnih.gov

Below is a table outlining a potential synthetic approach for 2-Bromo-4-(4-ethylphenoxy)benzoic acid based on the Ullmann condensation.

Reactant 1Reactant 2Key Reaction TypeCatalyst/Reagents
2,4-Dibromobenzoic acid4-Ethylphenol (B45693)Ullmann CondensationCopper catalyst (e.g., Cu₂O), Base (e.g., Cs₂CO₃)
2-Bromo-4-fluorobenzoic acid4-EthylphenolNucleophilic Aromatic SubstitutionStrong Base (e.g., NaH, K₂CO₃)

Current Research Trends Pertaining to Aromatic Ether Carboxylic Acids

Aromatic ether carboxylic acids, the broader class to which 2-Bromo-4-(4-ethylphenoxy)benzoic acid belongs, are subjects of ongoing research. A primary trend is the development of more efficient and sustainable synthetic methods. While the Ullmann reaction is traditional, significant efforts are being made to replace stoichiometric copper with catalytic systems that operate under milder temperatures and are more tolerant of various functional groups. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions also represent an alternative route for C-O bond formation. nih.gov

Another major research area is the application of these compounds as scaffolds in drug discovery. The diaryl ether motif is a common feature in many biologically active molecules, and the carboxylic acid provides a point for modification to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net Researchers are exploring new derivatives for a range of therapeutic targets.

Furthermore, these molecules are being investigated for their use in materials science. The rigid, well-defined structures of aromatic compounds, combined with the functional handles provided by the carboxylic acid, make them suitable for creating polymers, liquid crystals, and other advanced materials with specific electronic or physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13BrO3 B13120545 2-Bromo-4-(4-ethylphenoxy)benzoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-bromo-4-(4-ethylphenoxy)benzoic acid

InChI

InChI=1S/C15H13BrO3/c1-2-10-3-5-11(6-4-10)19-12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)

InChI Key

WLSZKVZJOUZLLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Bromo 4 4 Ethylphenoxy Benzoic Acid

Retrosynthetic Analysis and Precursor Identification for 2-Bromo-4-(4-ethylphenoxy)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes.

The primary disconnection for 2-Bromo-4-(4-ethylphenoxy)benzoic acid is at the ether linkage (C-O bond), which is a common strategy for diaryl ethers. This disconnection yields two key precursors: a substituted bromobenzoic acid derivative and a substituted phenol (B47542).

Specifically, breaking the bond between the oxygen and the brominated ring leads to 2-bromo-4-hydroxybenzoic acid and 4-ethylphenyl halide or a related derivative. Alternatively, disconnection on the other side of the oxygen would suggest a reaction between a 4-phenoxybenzoic acid derivative and a brominating agent, which is less ideal due to potential side reactions on the electron-rich phenoxy ring.

A second key disconnection is the introduction of the bromine atom onto the 4-hydroxybenzoic acid backbone. This suggests that 4-hydroxybenzoic acid is a plausible starting material. The carboxylic acid group can be considered a primary feature of the starting material or a group to be introduced at a later stage.

Based on this analysis, a logical forward synthesis would involve:

Regioselective bromination of 4-hydroxybenzoic acid to form 2-bromo-4-hydroxybenzoic acid.

Coupling of 2-bromo-4-hydroxybenzoic acid with a suitable 4-ethylphenol (B45693) derivative to form the diaryl ether linkage.

Established and Emerging Synthetic Routes towards 2-Bromo-4-(4-ethylphenoxy)benzoic acid and its Analogues

Several established and modern synthetic methodologies can be employed to construct 2-Bromo-4-(4-ethylphenoxy)benzoic acid and its analogues. These methods focus on the key bond formations and functional group introductions identified in the retrosynthetic analysis.

The regioselective bromination of the 4-hydroxybenzoic acid core is a critical step. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both directing groups in electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

In 4-hydroxybenzoic acid, the positions ortho to the hydroxyl group (positions 3 and 5) are activated, while the positions meta to the carboxylic acid group (also positions 3 and 5) are the least deactivated. Therefore, bromination is expected to occur at the positions ortho to the powerful activating hydroxyl group. To achieve bromination at the 2-position, which is ortho to the carboxylic acid and meta to the hydroxyl group, direct bromination of 4-hydroxybenzoic acid is not ideal as it would likely lead to bromination at the 3- and 5-positions.

A more plausible route to obtain the desired 2-bromo-4-hydroxybenzoic acid is to start with a precursor where the directing groups favor bromination at the desired position. For instance, starting with 2-amino-4-hydroxybenzoic acid and performing a Sandmeyer-type reaction could introduce the bromo group at the 2-position.

A patent for the preparation of methyl 3-bromo-4-hydroxybenzoate highlights the challenge of regioselectivity, as the two ortho positions to the hydroxyl group are highly active, often leading to dibrominated by-products. google.com The patent describes a method using glacial acetic acid as a catalyst in a halogenated or ether solvent to control the bromination of methyl p-hydroxybenzoate. google.com While this is for the 3-bromo isomer, it illustrates the strategies employed to control regioselectivity in such systems.

The formation of the diaryl ether bond is a cornerstone of this synthesis. The Ullmann condensation is a classical and effective method for this transformation. organic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. organic-chemistry.org

In the context of synthesizing 2-Bromo-4-(4-ethylphenoxy)benzoic acid, the Ullmann condensation would involve the reaction of 2-bromo-4-hydroxybenzoic acid with 4-ethylphenol. However, a more common approach is to use a protected form of the benzoic acid, such as a methyl ester (methyl 2-bromo-4-hydroxybenzoate), to avoid side reactions with the acidic proton of the carboxylic acid. The phenoxide of 4-ethylphenol, generated by a base like potassium carbonate, would act as the nucleophile, displacing the bromide from the activated aryl bromide.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. nih.gov However, modern modifications of the Ullmann reaction utilize ligands that allow the reaction to proceed under milder conditions. nih.gov

The carboxylic acid group is a key feature of the target molecule. In many synthetic strategies, this group is present in the starting material, such as 4-hydroxybenzoic acid. However, in some cases, it may be introduced later in the synthesis.

For example, one could start with a brominated and ether-linked toluene (B28343) derivative and then oxidize the methyl group to a carboxylic acid. A patent describes the oxidation of p-bromotoluene to 4-bromobenzoic acid using a catalyst system of cobalt acetate, manganese acetate, and a bromide source in glacial acetic acid with oxygen as the oxidant. google.com This method could be adapted for more complex substituted toluenes.

Once the carboxylic acid is in place, it can be derivatized. For instance, esterification is a common reaction to protect the carboxylic acid during subsequent reaction steps or to synthesize ester analogues of the target molecule.

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis and offer an alternative to the copper-catalyzed Ullmann reaction for C-O bond formation. The Buchwald-Hartwig amination, for instance, has been extended to the formation of aryl ethers. This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

The synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid could potentially be achieved by a Buchwald-Hartwig C-O coupling reaction between 2-bromo-4-hydroxybenzoic acid (or its ester) and 4-ethylphenol. These reactions often proceed under milder conditions and with a broader substrate scope than the classical Ullmann condensation.

The following table summarizes the key reactions and their potential application in the synthesis of the target compound:

Reaction Type Reactants Product Relevance to Synthesis
Regioselective Bromination4-Hydroxybenzoic acid derivative + Brominating agentBromo-hydroxybenzoic acid derivativeIntroduction of the bromine atom at the desired position.
Ullmann CondensationAryl halide + PhenolDiaryl etherFormation of the key C-O ether linkage.
Oxidation of AlkylbenzeneSubstituted toluene + Oxidizing agentSubstituted benzoic acidIntroduction of the carboxylic acid group.
Buchwald-Hartwig C-O CouplingAryl halide + PhenolDiaryl etherAlternative method for forming the C-O ether linkage under milder conditions.

Green Chemistry Approaches in the Synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid Derivatives

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com The synthesis of derivatives of 2-Bromo-4-(4-ethylphenoxy)benzoic acid can be approached through various green methodologies that align with these principles.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. ijisrt.comzenodo.org Solvent-free reaction conditions represent a significant advancement in this area. Such reactions can be facilitated by alternative energy sources like microwave irradiation or sonication, which can accelerate reaction rates and improve yields. ijisrt.comzenodo.org

Mechanochemical methods, such as high-speed ball milling, offer another paradigm for solvent- and catalyst-free reactions. nih.gov These techniques use mechanical force to initiate chemical transformations, avoiding the need for bulk solvents and often proceeding rapidly at ambient temperatures. nih.gov For instance, the bromofunctionalization of olefins has been successfully achieved under solvent- and catalyst-free conditions using a mechanochemical approach, demonstrating the potential of this method for halogenated compounds. nih.gov While direct synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid via these methods is not prominently documented, the synthesis of its derivatives could conceptually be achieved by adapting these solvent-less protocols. For example, the esterification of the parent acid could potentially be performed under solvent-free conditions with an appropriate alcohol, possibly aided by microwave heating.

Table 1: Comparison of Conventional vs. Green Synthetic Paradigms

Parameter Conventional Synthesis Solvent-Free/Catalyst-Free Paradigm
Solvent Use Typically requires organic solvents (e.g., DMF, Toluene) Eliminated or drastically reduced
Catalyst Often relies on metal or acid catalysts May be eliminated, relying on energy input
Energy Input Conventional heating (reflux) Microwave, Sonication, Mechanical Grinding
Waste Generation High (solvent, catalyst residue) Minimal

| Reaction Time | Often several hours to days | Can be reduced to minutes or a few hours ijisrt.com |

Atom economy, a concept introduced by Barry Trost, is a fundamental metric for evaluating the efficiency of a chemical reaction. wikipedia.orgjocpr.com It measures the proportion of reactant atoms that are incorporated into the desired final product, as opposed to being lost in byproducts. wikipedia.orgjocpr.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu

Formula for Atom Economy:

In the synthesis of derivatives of 2-Bromo-4-(4-ethylphenoxy)benzoic acid, maximizing atom economy is a key goal. For example, in a simple esterification reaction with methanol (B129727) to produce Methyl 2-bromo-4-(4-ethylphenoxy)benzoate, the only byproduct is water.

Reaction: C₁₅H₁₃BrO₃ + CH₃OH → C₁₆H₁₅BrO₃ + H₂O

Calculation of Atom Economy for Esterification:

Molecular Weight of 2-Bromo-4-(4-ethylphenoxy)benzoic acid (C₁₅H₁₃BrO₃): 337.17 g/mol

Molecular Weight of Methanol (CH₃OH): 32.04 g/mol

Molecular Weight of Methyl 2-bromo-4-(4-ethylphenoxy)benzoate (C₁₆H₁₅BrO₃): 351.20 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

This high atom economy indicates an efficient reaction. In contrast, reactions like the Wittig reaction, which generates a stoichiometric triphenylphosphine (B44618) oxide byproduct, have a much lower atom economy. primescholars.com Optimizing reaction pathways to favor additions or catalytic cycles over stoichiometric reactions that generate significant waste is crucial for enhancing reaction efficiency and sustainability. nih.gov

Chemical Reactivity and Derivatization of 2-Bromo-4-(4-ethylphenoxy)benzoic acid

The structure of 2-Bromo-4-(4-ethylphenoxy)benzoic acid features several reactive sites that allow for a wide range of chemical transformations. These include the carboxylic acid group, the brominated aromatic ring, and the electron-rich ethylphenyl ring.

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities. ub.educolostate.edu Standard derivatization techniques can be readily applied to 2-Bromo-4-(4-ethylphenoxy)benzoic acid to synthesize a library of related compounds.

Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with alcohols under acidic conditions (e.g., Fischer esterification) or by using alkylating agents. nih.govresearchgate.net These ester derivatives are often used to enhance solubility or modify the biological activity of the parent compound.

Amidation: Reaction with amines, typically activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields amides. nih.gov This transformation is fundamental in medicinal chemistry for creating stable, neutral analogues of carboxylic acids.

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. imperial.ac.uk The resulting alcohol provides a new point for further chemical modification.

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then be easily converted into esters, amides, and other derivatives under mild conditions. vanderbilt.edu

Table 2: Potential Functional Group Interconversions of the Carboxylic Acid Moiety

Reagent(s) Functional Group Formed Product Name Example
R'OH, H⁺ Ester Ethyl 2-bromo-4-(4-ethylphenoxy)benzoate
SOCl₂ then R'₂NH Amide N,N-Diethyl-2-bromo-4-(4-ethylphenoxy)benzamide
LiAlH₄ then H₃O⁺ Primary Alcohol (2-Bromo-4-(4-ethylphenoxy)phenyl)methanol

The ethylphenyl ring in the 4-phenoxy position is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). lumenlearning.com The existing ethyl group is an ortho-, para-directing activator. Since the para position is occupied by the ether linkage, further substitutions are expected to occur at the ortho positions relative to the ethyl group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ethylphenyl ring. libretexts.org The resulting nitro-derivatives can be subsequently reduced to form amino groups, providing another handle for derivatization.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be achieved using a halogen (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). lumenlearning.com This would lead to poly-halogenated derivatives.

Friedel-Crafts Reactions: Acylation or alkylation reactions could potentially occur on the ethylphenyl ring, although the conditions must be carefully controlled to avoid reaction on the other aromatic ring or cleavage of the ether bond. youtube.com

Side-Chain Oxidation: The benzylic position of the ethyl group can be oxidized under strong conditions (e.g., KMnO₄) to a carboxylic acid, transforming the ethylphenyl moiety into a carboxyphenyl group. uci.edu

Table 3: Potential Electrophilic Aromatic Substitutions on the Ethylphenyl Ring

Reaction Reagent(s) Potential Product
Nitration HNO₃, H₂SO₄ 2-Bromo-4-(3-nitro-4-ethylphenoxy)benzoic acid
Bromination Br₂, FeBr₃ 2-Bromo-4-(3-bromo-4-ethylphenoxy)benzoic acid

| Oxidation | KMnO₄, heat | 4-(4-Carboxyphenoxy)-2-bromobenzoic acid |

Spectroscopic and Structural Data for 2-Bromo-4-(4-ethylphenoxy)benzoic acid Not Found in Publicly Available Resources

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the spectroscopic and structural characterization of the compound 2-Bromo-4-(4-ethylphenoxy)benzoic acid could be located. The stringent requirements for detailed, scientifically accurate information and data tables for each specified analytical technique could not be met due to the absence of published research for this particular molecule.

The investigation sought to find specific data pertaining to the following analytical methods for 2-Bromo-4-(4-ethylphenoxy)benzoic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Infrared (IR) and Raman Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Single-Crystal X-ray Diffraction (SCXRD)

While information is available for structurally related compounds—such as 2-bromobenzoic acid, 2-bromo-4-methylbenzoic acid, and 2-bromo-4-chlorobenzoic acid—these data are not applicable to the unique structure of 2-Bromo-4-(4-ethylphenoxy)benzoic acid. The presence of the 4-ethylphenoxy group significantly alters the chemical environment and, consequently, the spectroscopic and crystallographic properties of the molecule.

Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and specific research findings as this information does not appear to be publicly available at this time.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the spectroscopic and structural characterization of 2-Bromo-4-(4-ethylphenoxy)benzoic acid in the manner requested by the provided outline.

While studies on polymorphism, co-crystallization, intermolecular interactions (including hydrogen and halogen bonding), and Hirshfeld surface analysis are common for many organic compounds, particularly those with pharmaceutical or material science applications, such detailed analyses have not been publicly documented for 2-Bromo-4-(4-ethylphenoxy)benzoic acid itself.

The available information is limited to its basic chemical identity. Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Spectroscopic and Structural Characterization of 2 Bromo 4 4 Ethylphenoxy Benzoic Acid and Its Derivatives

Intermolecular Interactions and Supramolecular Architectures in the Solid State

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Without primary crystallographic and spectroscopic research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 Bromo 4 4 Ethylphenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Specific quantum chemical calculations for 2-Bromo-4-(4-ethylphenoxy)benzoic acid are not found in the reviewed literature. Theoretical studies on similar molecules, such as other substituted benzoic acids, generally employ these methods to understand their molecular structure and electronic characteristics. nih.govunamur.be

Density Functional Theory (DFT) for Geometry Optimization and Energetic Properties

No published studies were identified that specifically report the optimized geometry or energetic properties of 2-Bromo-4-(4-ethylphenoxy)benzoic acid using Density Functional Theory (DFT). For other benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are standard for determining the most stable three-dimensional structure and calculating thermodynamic properties. nih.govresearchgate.net These calculations would be essential to determine bond lengths, bond angles, and dihedral angles for the title compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for 2-Bromo-4-(4-ethylphenoxy)benzoic acid is not available in the current literature. This type of analysis is crucial for understanding a molecule's electronic properties and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap, provide insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net For related compounds, this analysis has helped predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Electrostatic Potential Surface Mapping

There are no specific Electrostatic Potential Surface (MEP) maps for 2-Bromo-4-(4-ethylphenoxy)benzoic acid in the reviewed scientific papers. MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For other organic molecules, MEP maps show, for example, negative potential (often colored red) around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

No molecular dynamics (MD) simulation studies focused on 2-Bromo-4-(4-ethylphenoxy)benzoic acid have been published. MD simulations are used to study the movement of atoms and molecules over time, providing insights into conformational changes and the dynamic behavior of a molecule in solution or other environments. ucl.ac.uk Such simulations would be necessary to understand the flexibility of the ether linkage and the rotational freedom of the phenyl rings in this specific compound.

In Silico Prediction of Chemical Reactivity and Regioselectivity

Specific in silico predictions of the chemical reactivity and regioselectivity for 2-Bromo-4-(4-ethylphenoxy)benzoic acid are not documented. Theoretical calculations, often based on DFT, can predict the most likely sites for chemical reactions. For instance, studies on other substituted benzoic acids have used computational methods to understand how different substituents direct the regioselectivity of reactions like C-H activation. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Relevant Physicochemical Parameters

There is no evidence of Quantitative Structure-Property Relationship (QSPR) models being developed specifically for 2-Bromo-4-(4-ethylphenoxy)benzoic acid. QSPR modeling establishes mathematical relationships between the chemical structure of a molecule and its physicochemical properties. While QSPR studies have been conducted for classes of benzoic acids to predict properties like pKa, specific models and predicted parameters for this compound are absent from the literature. unamur.be

Structure Activity Relationship Sar Studies of 2 Bromo 4 4 Ethylphenoxy Benzoic Acid Analogues in Vitro Focus

Rational Design and Synthesis of Analogues for Systematic SAR Probing

The systematic probing of a molecule's structure is achieved through the rational design and synthesis of analogues where specific parts of the molecule are intentionally modified. nih.gov This process allows researchers to correlate structural changes with shifts in biological activity. For this class of compounds, modifications typically focus on the three main components: the phenoxy group, the ethylphenyl moiety, and the substituted benzoic acid ring. The synthesis of such analogues often involves multi-step processes, starting from commercially available materials. nih.govresearchgate.net For instance, the synthesis of related benzamidothiazoles began with the coupling of two advanced synthons to form the core structure, which was then further modified to create a library of analogues for SAR studies. nih.gov

The diaryl ether linkage (phenoxy group) and the appended ethylphenyl ring are critical areas for modification to probe their influence on activity. SAR studies on related compounds have shown that the nature and position of substituents on these phenyl rings can dramatically affect biological outcomes.

Ethylphenyl Moiety: In studies on antimicrobial 2-((4-ethylphenoxy)methyl)benzoylthioureas, the level of activity was found to be dependent on the type, number, and position of substituents on the phenyl group attached to the thiourea (B124793) nitrogen, which is analogous to modifications on the ethylphenyl ring. researchgate.net Electron-donating groups like methyl and ethyl groups favored activity against Gram-positive and fungal strains, while electron-withdrawing groups like iodine and nitro substituents enhanced activity against Gram-negative bacteria. researchgate.net This suggests that modifying the ethyl group on the 4-position of the phenoxy ring to other alkyl groups or introducing different substituents could modulate the antimicrobial spectrum and potency.

Phenoxy Linker: The ether linkage itself can be a point of modification. In the design of anticancer agents, alternatives to linking moieties are often explored to improve metabolic stability and bioavailability. nih.gov For example, replacing the ether oxygen with a methylene (B1212753) unit or introducing double bonds could alter the molecule's conformation and its ability to interact with biological targets. nih.govnih.gov

The bromine atom and the carboxylic acid group on the central benzoic acid ring are key functional groups that significantly influence the compound's physicochemical properties and target interactions.

Bromine Atom: Halogen atoms like bromine are known to modulate lipophilicity and can participate in halogen bonding with biological targets. The position of the bromine atom is critical. Studies on other brominated derivatives have explored moving the bromo group to different positions on the aromatic ring to optimize interactions within a target's binding pocket. nih.govmdpi.com For instance, in the synthesis of brominated sulfamoyl benzamidothiazoles, bromo-substituted analogues were found to be active and were considered useful handles for further chemical modification. nih.gov

In Vitro Biological Activity Evaluation of Analogues

Following synthesis, the new analogues are subjected to a battery of in vitro assays to determine their biological activity. These tests provide quantitative data on potency and selectivity, which are then used to refine the SAR models.

Many benzoic acid derivatives exert their biological effects by inhibiting enzymes. nih.gov Biochemical assays are employed to directly measure the effect of the compounds on purified enzymes.

Analogues of benzoic acid have been evaluated against a range of enzymes, demonstrating diverse inhibitory profiles. For example, certain dihydroxybenzoic acid derivatives have shown potent inhibition of histone deacetylases (HDACs), which are linked to cancer. nih.gov Similarly, a series of 4-(thiazol-5-yl)benzoic acid derivatives were identified as potent inhibitors of protein kinase CK2, another cancer target. nih.gov The potency of these compounds is typically reported as an IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. SAR studies revealed that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition. nih.gov

Below is a table summarizing the enzyme inhibitory activity of various benzoic acid analogues from the literature.

Compound ClassEnzyme TargetKey SAR FindingsIC₅₀ Range
Dihydroxybenzoic acid derivativesHistone Deacetylase (HDAC)3,4-dihydroxy substitution showed better inhibition than monohydroxy derivatives. nih.govActivity reported as % inhibition; DHBA reduced HDAC activity by ~70%. nih.gov
4-(Thiazol-5-yl)benzoic acid analoguesProtein Kinase CK2Pyridine and pyridazine-carboxylic acid analogues were potent; 2-halo-benzyloxy group at the 3-position maintained potency. nih.gov0.014-0.017 µM (CK2α) nih.gov
N-substituted-(4-bromophenyl) ethoxybenzenesulfonamidesAcetylcholinesterase (AChE)Increased alkyl chain length (lipophilicity) on the nitrogen atom enhanced activity. juniperpublishers.com92.13-98.72 µM juniperpublishers.com
Rhodanine-based benzoic acid derivativesSlingshot Phosphatase (SSH)The rhodanine (B49660) scaffold with a para-substituted benzoic acid was identified as a competitive inhibitor. nih.govKᵢ of ~4 µM nih.gov

This table is generated based on data from related but structurally distinct compound classes to illustrate the principles of SAR in enzyme inhibition assays.

To understand the molecular basis of enzyme inhibition, protein-ligand binding affinity studies are often conducted. Techniques like molecular docking are used to predict how a compound fits into the binding pocket of a protein and to rationalize the observed SAR. researchgate.net These computational studies can estimate the binding affinity (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net For benzoic acid derivatives, the carboxylic acid group is frequently predicted to form crucial hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor. nih.govnih.gov The aromatic rings often engage in hydrophobic interactions, and substituents like the bromine atom can further enhance binding affinity. nih.gov

Cell-based assays provide a more complex biological context to evaluate the effects of the synthesized analogues. These assays measure a compound's ability to modulate specific cellular processes.

Anti-sickling Activity: Benzoic acid derivatives have been investigated for their ability to prevent the sickling of red blood cells, a hallmark of sickle cell disease. iomcworld.com The mechanism is thought to involve interactions with hemoglobin. SAR studies have indicated that hydrophilic substituents on the phenyl ring are important for binding to polar amino acid residues, while the phenyl core itself is critical for hydrophobic interactions. iomcworld.com Quantitative structure-activity relationship (QSAR) models have been developed for benzoic acid derivatives, suggesting that potent anti-sickling agents should possess strong electron-donating groups and be moderately lipophilic. nih.gov

Anticancer Activity: The anticancer potential of benzoic acid analogues has been widely explored. nih.govderpharmachemica.com These compounds are often tested for their ability to inhibit the proliferation of various cancer cell lines. Brominated compounds, in particular, have shown anti-proliferative effects on breast and prostate cancer cells. nih.gov For example, 4-(thiazol-5-yl)benzoic acid derivatives exhibited antiproliferative activity against the A549 lung cancer cell line, with CC₅₀ values in the low micromolar range. nih.gov

Compound/Analogue ClassCell LineActivityKey Findings
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15 (Colon)Growth retardation by 50-60% nih.govActivity correlated with HDAC inhibition. nih.gov
4-(Thiazol-5-yl)benzoic acid analoguesA549 (Lung)CC₅₀ = 1.5-3.3 µM nih.govIntroduction of a 2-halo- or 2-methoxy-benzyloxy group enhanced antiproliferative activity. nih.gov
Benzoic acid substituted quinazolinonesMCF-7 (Breast)Moderate to good activity derpharmachemica.comSpecific substitutions on the quinazolinone scaffold influenced potency. derpharmachemica.com
Bromo-substituted azulenesBreast and Prostate Cancer CellsAnti-proliferative effect nih.govDemonstrates the anticancer potential of brominated aromatic systems. nih.gov

This table presents data from various benzoic acid and brominated derivatives to illustrate how cell-based anticancer assays inform SAR.

Antimicrobial Activity: Analogues structurally related to 2-Bromo-4-(4-ethylphenoxy)benzoic acid have demonstrated significant antimicrobial properties. nih.govresearchgate.net Specifically, a series of 2-((4-ethylphenoxy)methyl)benzoylthioureas were synthesized and tested against a panel of bacteria and fungi. researchgate.net The antimicrobial activity was quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The results showed that the compounds had specific activity, with MICs ranging from 3.9 µg/mL to 250 µg/mL depending on the microbial strain and the chemical substitution on the analogue. nih.govresearchgate.net

Compound Analogue (Substituent on Phenylthiourea)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
4-Methyl62.512562.5
4-Ethyl62.512562.5
4-Iodo12531.25125
4-Nitro25062.5250

Data adapted from studies on 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives, close structural analogues, to illustrate antimicrobial SAR. researchgate.net

Computational Approaches to SAR Analysis (QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in modern drug discovery for systematically analyzing the relationship between the chemical structures of compounds and their biological activities. researchgate.net These in silico techniques employ statistical models to predict the activity of novel molecules, thereby streamlining the drug design process and reducing the need for extensive experimental testing. researchgate.net For analogues of 2-Bromo-4-(4-ethylphenoxy)benzoic acid, QSAR can elucidate the specific physicochemical properties and structural features that govern their in vitro biological effects. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly advanced as they correlate biological activity with the 3D properties of molecules in terms of interaction energies. dergipark.org.trmdpi.com The goal is to develop a robust and predictive model that can guide the synthesis of new derivatives with enhanced potency and selectivity. scite.aimdpi.com

Statistical Modeling and Regression Analysis for Predictive SAR Equations

Statistical modeling is the cornerstone of QSAR analysis, aiming to derive a mathematical equation that quantitatively describes the structure-activity relationship. researchgate.net Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate these predictive equations. dergipark.org.tr In a typical QSAR study on benzoic acid derivatives, various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological properties. nih.govnih.gov

For instance, a hypothetical MLR analysis for a series of 2-Bromo-4-(4-ethylphenoxy)benzoic acid analogues might yield a predictive equation like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(MR) - β₃(Dipole Moment)

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), LogP is the partition coefficient (hydrophobicity), MR is the molar refractivity (a measure of volume and polarizability), and Dipole Moment quantifies molecular polarity. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the biological activity. A positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity. nih.gov

The reliability and predictive power of a QSAR model are assessed using several statistical parameters. dergipark.org.tr The coefficient of determination (R²) measures the goodness of fit, while the cross-validated correlation coefficient (Q² or q²) assesses the model's predictive ability through methods like leave-one-out (LOO) cross-validation. dergipark.org.trmdpi.com A high Q² value (typically > 0.5) is indicative of a robust and predictive model. The F-test value is also used to determine the statistical significance of the regression model. dergipark.org.tr

Analogue Substitution (R) LogP Molar Refractivity (MR) Observed pIC₅₀ Predicted pIC₅₀
1 H4.595.26.16.0
2 4'-F4.695.16.36.2
3 4'-Cl5.1100.36.86.9
4 4'-CH₃5.0100.06.76.6
5 3'-NO₂4.4102.85.95.8

This interactive table presents hypothetical data for a series of analogues to illustrate the relationship between chemical descriptors and biological activity in a QSAR study.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. niscpr.res.innih.gov This method is instrumental in SAR studies for visualizing how analogues of 2-Bromo-4-(4-ethylphenoxy)benzoic acid might interact with a receptor's active site, providing insights into the structural basis of their activity. researchgate.net For benzoic acid derivatives, common targets include enzymes like cyclooxygenases (COX) or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.netcsfarmacie.cz

The docking process involves placing the ligand in various conformations within the binding pocket of the target protein and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Analysis of the optimal docking pose reveals crucial intermolecular interactions, including:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid core is a key hydrogen bond donor and acceptor, often interacting with polar amino acid residues like Arginine or Serine in the active site. nih.govresearchgate.net

Hydrophobic Interactions: The phenoxy and ethyl groups can form hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. nih.govcsfarmacie.cz

Halogen Bonds: The bromo substituent at the 2-position can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: The aromatic rings of the molecule can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

By comparing the docking poses and interaction patterns of different analogues, researchers can rationalize observed activity trends. For example, a modification that introduces a new hydrogen bond or improves hydrophobic contacts would be predicted to increase binding affinity and, consequently, biological activity. researchgate.net

Analogue Modification Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Parent --8.5Arg120, Tyr355H-Bond, π-π Stacking
Analogue A 4'-Cl-9.2Arg120, Tyr355, Leu352H-Bond, π-π, Hydrophobic
Analogue B 3'-OH-8.9Arg120, Tyr355, Ser530H-Bond (x2), π-π Stacking
Analogue C 2-Cl-7.8Arg120, Tyr355H-Bond (steric clash)

This interactive table provides illustrative molecular docking results for hypothetical analogues, highlighting how structural changes can influence binding affinity and interactions with a target protein.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers. nih.govresearchgate.net

For a series of active 2-Bromo-4-(4-ethylphenoxy)benzoic acid analogues, a pharmacophore model can be generated based on their common structural features and alignment. nih.gov A typical model for this scaffold might include:

A hydrogen bond acceptor/negative ionizable feature for the carboxylate group.

Two aromatic/hydrophobic features representing the two phenyl rings.

A hydrophobic feature for the ethyl group.

A hydrogen bond acceptor feature for the ether oxygen.

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govmedsci.org This process rapidly filters extensive compound libraries to identify novel molecules that match the pharmacophore's spatial and chemical features. researchgate.net The "hits" obtained from virtual screening are then subjected to further computational analysis, such as molecular docking, to prioritize them for chemical synthesis and in vitro testing. nih.govmedsci.org This workflow accelerates the discovery of new lead compounds with potentially improved activity or different chemical scaffolds. medsci.org

Pharmacophoric Feature Corresponding Structural Moiety Feature Type Importance for Activity
Feature 1 Carboxylic AcidH-Bond Acceptor, Negative IonizableEssential for binding to key polar residues
Feature 2 Brominated Phenyl RingAromatic, HydrophobicCore scaffold interaction
Feature 3 Ether LinkageH-Bond AcceptorPositional and conformational role
Feature 4 Ethyl-substituted Phenyl RingAromatic, HydrophobicFills a hydrophobic pocket in the target
Feature 5 Ethyl GroupHydrophobicEnhances binding affinity through van der Waals forces

This interactive table outlines the key pharmacophoric features that could be derived from the 2-Bromo-4-(4-ethylphenoxy)benzoic acid scaffold for use in virtual screening applications.

Biological and Enzymatic Interactions of 2 Bromo 4 4 Ethylphenoxy Benzoic Acid in Vitro Mechanistic Elucidation

Identification of Molecular Targets and Binding Mechanisms (In Vitro)

The initial step in characterizing a novel compound involves identifying its molecular targets and understanding how it binds to them. This is crucial for elucidating its mechanism of action.

Comprehensive Enzyme Kinetics and Inhibition Mechanisms Elucidation

To determine if 2-Bromo-4-(4-ethylphenoxy)benzoic acid acts as an enzyme inhibitor, a series of in vitro kinetic studies would be necessary. These assays typically involve incubating the compound with a specific enzyme and its substrate and measuring the rate of the enzymatic reaction. By varying the concentrations of both the substrate and the potential inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculate key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Representative Data Table for Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Ki (µM)
Data Not AvailableN/AN/AN/A

This table illustrates the type of data that would be generated from enzyme inhibition assays. No such data is currently available for 2-Bromo-4-(4-ethylphenoxy)benzoic acid.

In Vitro Receptor Binding and Functional Modulation Studies

Should the compound be hypothesized to interact with a cellular receptor, radioligand binding assays are commonly employed. These experiments use a labeled form of a known ligand to determine if the test compound can displace it from the receptor, thus indicating a binding affinity. The dissociation constant (Kd) is a measure of this affinity. Functional assays would then be conducted to determine if the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (binding to a different site and altering the receptor's response).

Table 2: Illustrative Data for Receptor Binding and Functional Assays

Receptor TargetBinding Affinity (Kd, nM)Functional ActivityEC50/IC50 (nM)
Data Not AvailableN/AN/AN/A

This table shows representative data from receptor binding and functional studies. No such information is available for 2-Bromo-4-(4-ethylphenoxy)benzoic acid.

Biochemical Pathway Modulation by 2-Bromo-4-(4-ethylphenoxy)benzoic acid (In Vitro)

Beyond direct interaction with a single molecular target, it is important to understand a compound's broader effects on cellular pathways and processes.

Investigations into Specific Cellular Response Pathways (e.g., ROS-mediated pathways)

To investigate the impact on pathways such as those mediated by Reactive Oxygen Species (ROS), cultured cells would be treated with 2-Bromo-4-(4-ethylphenoxy)benzoic acid. Subsequently, levels of intracellular ROS can be measured using fluorescent probes. Further studies could explore the expression and activity of key antioxidant enzymes and signaling proteins involved in the oxidative stress response.

Impact on Cellular Processes and Phenotypes (e.g., proliferation)

The effect of a compound on cellular proliferation is a fundamental aspect of its in vitro characterization. Assays such as the MTT or BrdU incorporation assays are used to quantify the rate of cell division in the presence of the compound. This helps to determine if the compound has cytostatic (inhibiting growth) or cytotoxic (killing cells) effects.

Table 3: Example Data for Cellular Proliferation Assays

Cell LineAssay TypeEffect on ProliferationGI50 (µM)
Data Not AvailableN/AN/AN/A

This table provides an example of the data generated from cell proliferation studies. No such data has been published for 2-Bromo-4-(4-ethylphenoxy)benzoic acid.

Metabolic Stability Assessment in In Vitro Systems (e.g., liver microsome assays)

Understanding the metabolic stability of a compound is critical for its potential development. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are a standard method. The compound is incubated with the microsomes, and the decrease in its concentration over time is measured. This allows for the calculation of parameters like the in vitro half-life (t1/2) and intrinsic clearance (Clint), which provide an indication of how quickly the compound might be metabolized in the body.

Table 4: Representative Metabolic Stability Data in Liver Microsomes

Species MicrosomesIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available

This table illustrates the typical data obtained from liver microsome stability assays. No such data is available for 2-Bromo-4-(4-ethylphenoxy)benzoic acid.

Development as Chemical Probes for Advanced Biological Studies

The strategic development of small molecules into chemical probes is a cornerstone of modern chemical biology, enabling the detailed investigation of biological systems. 2-Bromo-4-(4-ethylphenoxy)benzoic acid, with its distinct chemical architecture, presents a viable scaffold for the design and synthesis of such probes. These tools are instrumental in elucidating target engagement, mapping localization within cellular environments, and identifying molecular binding partners.

Synthesis of Labeled Analogues for Target Engagement and Localization Studies

To monitor the interaction of 2-Bromo-4-(4-ethylphenoxy)benzoic acid with biological systems, the synthesis of labeled analogues is essential. These analogues incorporate reporter tags, such as radioactive isotopes, fluorescent dyes, or photo-reactive groups, which allow for detection and quantification. The carboxylic acid moiety of the parent compound is a key functional group that facilitates the chemical conjugation of these labels.

Radiolabeling: One common approach is the introduction of a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). A potential synthetic route for a ¹⁴C-labeled analogue could involve the use of [¹⁴C]carbon dioxide in the carboxylation step of a suitable Grignard reagent derived from a bromo-diphenyl ether precursor. Alternatively, the ethyl group could be introduced using [¹⁴C]ethyl iodide. These radiolabeled probes are highly sensitive and are particularly useful for quantitative binding assays and autoradiography studies.

Fluorescent Labeling: For visualization in cellular localization studies, a fluorescent tag can be attached. This is typically achieved by forming an amide bond between the carboxylic acid of 2-Bromo-4-(4-ethylphenoxy)benzoic acid and an amine-functionalized fluorophore (e.g., fluorescein or rhodamine derivatives). The reaction is often mediated by standard peptide coupling reagents. The resulting fluorescent probe can be used in techniques like fluorescence microscopy to observe its distribution within cells.

Photoaffinity Labeling: To covalently capture and identify binding partners, a photo-reactive group can be incorporated. nih.gov Common photo-reactive moieties include benzophenones and diazirines. nih.govoipub.com For instance, a benzophenone-containing linker could be coupled to the carboxylic acid of the parent compound. nih.gov Upon irradiation with UV light, the benzophenone group forms a highly reactive carbene that can form a covalent bond with nearby molecules, thus permanently tagging any interacting proteins. researchgate.net

Table 1: Strategies for Synthesizing Labeled Analogues of 2-Bromo-4-(4-ethylphenoxy)benzoic acid

Labeling StrategyReporter TagPotential Synthetic ApproachPrimary ApplicationAdvantagesDisadvantages
Radiolabeling¹⁴C, ³HIncorporation of radiolabeled precursors (e.g., [¹⁴C]CO₂, [¹⁴C]ethyl iodide) during synthesis.Quantitative binding assays, target engagement studies.High sensitivity and quantitative nature.Requires specialized handling and disposal of radioactive materials.
Fluorescent LabelingFluorescein, Rhodamine, etc.Amide coupling of an amine-functionalized fluorophore to the carboxylic acid group.Cellular localization studies, fluorescence microscopy.Allows for direct visualization in biological systems.The bulky tag may alter the biological activity of the parent compound.
Photoaffinity LabelingBenzophenone, DiazirineCoupling of a photo-reactive moiety to the carboxylic acid.Covalent capture and identification of binding partners.Forms a permanent covalent bond with the target upon UV activation.Requires UV irradiation, which can potentially damage biological samples. The probe itself may have altered pharmacology.

Application in Affinity Chromatography and Chemical Proteomics

Labeled analogues of 2-Bromo-4-(4-ethylphenoxy)benzoic acid can be powerful tools in affinity chromatography and chemical proteomics to isolate and identify its molecular targets.

Affinity Chromatography: This technique is used to purify binding partners from a complex mixture, such as a cell lysate. microbenotes.com To create an affinity matrix, 2-Bromo-4-(4-ethylphenoxy)benzoic acid can be immobilized on a solid support, such as agarose beads. The carboxylic acid provides a convenient handle for covalent attachment to an amine-functionalized support via amide bond formation. thermofisher.com The lysate is then passed over this matrix; proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.

Chemical Proteomics: Chemical proteomics aims to identify the protein targets of a small molecule on a proteome-wide scale. nih.govbiotechsupportgroup.com A common strategy involves the use of a "clickable" or biotinylated probe. For example, an analogue of 2-Bromo-4-(4-ethylphenoxy)benzoic acid could be synthesized with a terminal alkyne group. This probe is incubated with a cell lysate, and after binding to its targets, a biotin-azide tag is attached via a "click chemistry" reaction. The biotinylated protein-probe complexes can then be enriched using streptavidin-coated beads. stanford.edu The captured proteins are subsequently digested and identified by mass spectrometry. Photoaffinity labeling probes are also widely used in chemical proteomics to covalently link the probe to its targets before enrichment and identification. nih.govnih.gov

Table 2: Hypothetical Workflow for Target Identification using a Biotinylated Probe

StepDescriptionPurpose
1. Probe SynthesisSynthesize an analogue of 2-Bromo-4-(4-ethylphenoxy)benzoic acid containing a biotin tag and a linker arm.To create a tool for capturing binding partners.
2. ImmobilizationCovalently attach the biotinylated probe to streptavidin-coated agarose beads.To create an affinity matrix for pull-down experiments.
3. IncubationIncubate the affinity matrix with a complex biological sample (e.g., cell lysate).To allow the probe to bind to its target proteins.
4. WashingWash the beads extensively to remove non-specifically bound proteins.To increase the purity of the captured proteins.
5. ElutionElute the bound proteins from the affinity matrix.To release the target proteins for analysis.
6. Protein IdentificationSeparate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.To determine the identity of the proteins that interact with the probe.

Advanced Research Applications and Future Directions for 2 Bromo 4 4 Ethylphenoxy Benzoic Acid

Potential in Agrochemical Research and Development

The molecular architecture of 2-Bromo-4-(4-ethylphenoxy)benzoic acid, which combines a halogenated benzoic acid with a phenoxy ether linkage, is reminiscent of several classes of known bioactive agrochemicals. This structural similarity suggests a strong potential for its application in the development of new crop protection and enhancement agents.

Phenoxyacetic and benzoic acid derivatives are foundational structures in the herbicide industry. nih.gov Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba function as synthetic auxins, a class of plant hormones that regulate growth. nufarm.comcoresta.org At appropriate concentrations, these chemicals can induce uncontrolled growth in broadleaf weeds, leading to their eventual demise. coresta.org The phenoxy and benzoic acid moieties within 2-Bromo-4-(4-ethylphenoxy)benzoic acid suggest it could exhibit similar auxin-like activity.

CompoundCore StructureKey Functional GroupsPrimary Agrochemical Use
2-Bromo-4-(4-ethylphenoxy)benzoic acidBenzoic AcidBromo, Phenoxy Ether, EthylHypothesized Herbicide/PGR
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic AcidChloro (x2)Herbicide nih.gov
DicambaBenzoic AcidChloro (x2), MethoxyHerbicide coresta.org
4-(2-phenylethynyl)benzoic acid (PEBA)Benzoic AcidPhenylethynylPlant Growth Regulator nih.gov

Contributions to Advanced Material Science and Nanotechnology

The field of material science is driven by the design of molecules that can self-assemble into larger, functional structures. The distinct functionalities within 2-Bromo-4-(4-ethylphenoxy)benzoic acid make it a promising candidate as a building block for creating new materials with tailored properties.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct complex architectures. The carboxylic acid group on 2-Bromo-4-(4-ethylphenoxy)benzoic acid is a powerful hydrogen-bonding motif. Similar to other carboxylic acids, it can form robust dimeric structures through pairs of O-H⋯O hydrogen bonds. researchgate.net

Additionally, the bromine atom introduces the possibility of halogen bonding (Br⋯O or Br⋯N interactions), a highly directional interaction that is increasingly used to control the assembly of molecules in the solid state. The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding from the bromine atom could be exploited to guide the formation of one-, two-, or three-dimensional networks. These ordered assemblies are foundational for creating "smart materials" that respond to external stimuli like light, heat, or chemical analytes.

Functionalized benzoic acids are also valuable precursors in polymer chemistry. The bromine atom on the aromatic ring can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, initiators derived from the bromination of 4-ethylbenzoic acid have been used to synthesize well-defined polymers. cmu.edu This suggests that 2-Bromo-4-(4-ethylphenoxy)benzoic acid could be adapted to create specialized initiators for ATRP, enabling the growth of polymer chains from the aromatic core.

The resulting polymers would feature a benzoic acid end-group, which could be used for subsequent modifications, such as grafting onto surfaces or reacting with other polymers to form block copolymers. cmu.edu Block copolymers are known to self-assemble into nanoscale morphologies, which are crucial for applications in nanotechnology, drug delivery, and advanced coatings.

Structural FeaturePotential Interaction/RoleResulting Material/Structure
Carboxylic Acid (-COOH)Hydrogen BondingSupramolecular Dimers, Chains, Networks
Bromine Atom (-Br)Halogen BondingDirectional Crystal Engineering
Bromine Atom (-Br)ATRP Initiation SiteSpecialized Polymers, Block Copolymers
Phenoxy Ether LinkageModulation of Solubility and PackingControlled Self-Assembly

Catalytic Applications in Organic Transformations

The search for efficient and selective catalysts is a central theme in modern organic chemistry. The structure of 2-Bromo-4-(4-ethylphenoxy)benzoic acid contains key features that make it an intriguing candidate for investigation as a ligand in metal-catalyzed reactions.

In coordination chemistry, ligands bind to a central metal atom to create a catalytically active complex. The properties of the ligand are crucial for controlling the reactivity and selectivity of the catalyst. Benzoic acid derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and for catalytic applications. nih.gov The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate), while other atoms in the molecule can provide secondary coordination sites. nih.gov

For 2-Bromo-4-(4-ethylphenoxy)benzoic acid, the carboxylate group is the primary binding site for a metal center. The ether oxygen atom could also potentially coordinate with the metal, creating a chelating effect that enhances the stability of the resulting metal complex. Such stable complexes are often desirable in catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating ethylphenoxy group, would modulate the electron density at the metal center. This, in turn, affects the catalytic activity in reactions such as cross-coupling, oxidation, or reduction. Research in this area would involve synthesizing metal complexes with this ligand and testing their efficacy in a range of important organic transformations. researchgate.net

Role in Heterogeneous and Homogeneous Catalysis Systems

Currently, there is no documented evidence of "2-Bromo-4-(4-ethylphenoxy)benzoic acid" being utilized in either heterogeneous or homogeneous catalysis. However, the molecular architecture of this compound suggests several plausible, yet unexplored, roles.

The presence of a carboxylic acid group and a bromo substituent on the aromatic ring, combined with the phenoxy ether linkage, provides multiple potential coordination sites for metal centers. This suggests that the compound could serve as a versatile ligand in the synthesis of novel metal-organic frameworks (MOFs) or as a component in the design of bespoke catalysts.

Table 1: Potential Catalytic Applications of 2-Bromo-4-(4-ethylphenoxy)benzoic acid Derivatives

Catalysis TypePotential Role of the CompoundHypothetical Reaction Type
Homogeneous Ligand for transition metal catalystsCross-coupling reactions (e.g., Suzuki, Heck)
Precursor for organocatalystsAsymmetric synthesis
Heterogeneous Building block for MOFsGas storage and separation, selective catalysis
Support for metal nanoparticlesHydrogenation, oxidation reactions

Future research could focus on synthesizing metal complexes of "2-Bromo-4-(4-ethylphenoxy)benzoic acid" and evaluating their catalytic activity in a range of organic transformations. The electronic and steric properties imparted by the ethylphenoxy and bromo groups could lead to catalysts with unique selectivity and reactivity profiles.

Interdisciplinary Research Opportunities

Integration with Systems Biology and Synthetic Biology Methodologies

The fields of systems biology and synthetic biology thrive on the availability of novel small molecules to probe and engineer biological systems. While "2-Bromo-4-(4-ethylphenoxy)benzoic acid" has not been investigated in these contexts, its structure presents intriguing possibilities.

As a substituted phenoxybenzoic acid, it shares a core scaffold with compounds known to exhibit biological activity. It is conceivable that this molecule could act as a modulator of specific cellular pathways or as a signaling molecule in engineered genetic circuits.

Table 2: Hypothetical Applications in Systems and Synthetic Biology

Research AreaPotential ApplicationRationale
Systems Biology Molecular probeThe compound could be functionalized with fluorescent tags to visualize its distribution and interaction with cellular components, thereby elucidating biological networks.
PerturbagenIts potential biological activity could be used to perturb cellular systems and study the resulting changes in gene expression or protein function.
Synthetic Biology Effector moleculeIt could be designed to interact with engineered transcription factors to control gene expression in synthetic circuits.
Biosensor componentDerivatives of the compound could be used to construct biosensors for detecting specific analytes.

Initial studies would need to assess the compound's cytotoxicity and its general effects on model organisms. Subsequent research could then explore its specific interactions with biological macromolecules and its potential for integration into synthetic biological systems.

Unexplored Research Avenues and Future Perspectives

The lack of existing research on "2-Bromo-4-(4-ethylphenoxy)benzoic acid" means that virtually every aspect of its chemical and biological properties remains an open field for investigation. Key unexplored avenues include:

Medicinal Chemistry: Given that many phenoxybenzoic acid derivatives exhibit a range of biological activities, this compound could be a starting point for the development of new therapeutic agents. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the aromatic rings.

Materials Science: The compound could be explored as a monomer for the synthesis of novel polymers with unique thermal or optical properties. The presence of the bromine atom offers a handle for further chemical modification.

Agrochemical Research: The phenoxyacetic acid scaffold is present in some herbicides. It would be worthwhile to investigate the potential herbicidal or pesticidal properties of "2-Bromo-4-(4-ethylphenoxy)benzoic acid" and its derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-Bromo-4-(4-ethylphenoxy)benzoic acid, and what factors critically influence reaction yields?

Answer:
The synthesis typically involves halogenation of a benzoic acid precursor followed by coupling reactions. Key steps include:

  • Bromination : Selective bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under radical initiation or electrophilic brominating agents (e.g., Br₂/FeBr₃).
  • Etherification : Coupling 4-ethylphenol with the brominated benzoic acid derivative via nucleophilic aromatic substitution (SNAr), requiring activation of the aryl halide (e.g., using K₂CO₃ in DMF at 80–100°C).
    Yields depend on reaction temperature, stoichiometry of coupling partners, and purification methods (e.g., recrystallization vs. column chromatography) .

Advanced: How can regioselectivity challenges during bromination be mitigated in the synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid?

Answer:
Regioselectivity issues arise due to competing bromination at ortho/meta positions. Strategies include:

  • Directing Groups : Introducing temporary substituents (e.g., nitro or methoxy groups) to steer bromination to the desired position, followed by deprotection.
  • Steric and Electronic Control : Using bulky bases (e.g., LDA) or polar aprotic solvents to favor specific transition states.
  • In Situ Monitoring : Employing real-time FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are most reliable for confirming the purity and structural integrity of 2-Bromo-4-(4-ethylphenoxy)benzoic acid?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and absence of impurities (e.g., residual solvents or unreacted starting materials).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase methods with UV detection to quantify purity (>98% is typical for research-grade material).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and isotopic patterns (e.g., Br’s characteristic M+2 peak) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, spectral data) for this compound?

Answer:
Discrepancies often arise from polymorphic forms or solvent residues. Resolution strategies include:

  • Standardized Recrystallization : Purify using a consistent solvent system (e.g., ethanol/water) and drying protocol.
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point, XRD for crystallinity).
  • Collaborative Reproducibility : Share samples with independent labs to verify results under controlled conditions .

Basic: What biological activities have been preliminarily associated with 2-Bromo-4-(4-ethylphenoxy)benzoic acid?

Answer:
While direct studies are limited, structurally related brominated benzoic acids exhibit:

  • Antimicrobial Activity : Inhibition of E. coli and S. aureus via disruption of membrane integrity.
  • Enzyme Modulation : Interaction with cytochrome P450 isoforms or dopamine receptors in in vitro assays.
  • SAR Foundations : The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced: What experimental designs are optimal for elucidating structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace Br with Cl, modify the ethylphenoxy group).
  • Biological Assays : Use dose-response curves in target-specific assays (e.g., IC₅₀ determination for enzyme inhibition).
  • Computational Modeling : DFT calculations to map electrostatic potentials and docking studies to predict binding affinities .

Basic: What safety protocols are essential for handling 2-Bromo-4-(4-ethylphenoxy)benzoic acid in laboratory settings?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic residues before disposal in designated halogenated waste containers .

Advanced: How does the crystalline form of this compound impact its solubility and stability in pharmaceutical formulations?

Answer:

  • Polymorph Screening : Use XRD or DSC to identify stable crystalline forms.
  • Solubility Studies : Test in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.